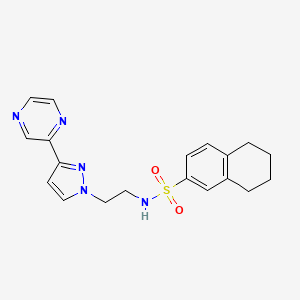

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a pyrazine-substituted pyrazole moiety via an ethyl bridge. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse pharmacological applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-27(26,17-6-5-15-3-1-2-4-16(15)13-17)22-10-12-24-11-7-18(23-24)19-14-20-8-9-21-19/h5-9,11,13-14,22H,1-4,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVSFJOGVQWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Moiety: The initial step often involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the Pyrazine Ring: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the pyrazole intermediate.

Linking to Tetrahydronaphthalene: The next step involves the formation of the ethyl linker, which can be achieved through alkylation reactions.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and tetrahydronaphthalene moieties.

Reduction: Reduction reactions can be performed on the nitro groups if present, converting them to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Antitumor Activity

Research indicates that this compound may exhibit significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma) cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression, making it a candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against several bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. Its structural components, particularly the pyrazinyl and pyrazolyl groups, enhance its affinity for biological targets involved in microbial resistance mechanisms. This suggests potential applications in developing new antimicrobial agents .

Computational Modeling

Structure-guided computational screening has been employed to optimize the compound's efficacy. These studies focus on understanding how variations in the chemical structure influence biological activity. For instance, modifications to the sulfonamide group or the naphthalene backbone could significantly affect the compound's interaction with target proteins .

Biological Target Interactions

The interactions of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide with specific enzymes or receptors are critical for its pharmacological effects. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in disease pathways, potentially leading to therapeutic benefits .

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial properties of derivatives containing similar moieties. The results showed that compounds with pyrazole and imidazole structures exhibited significant inhibitory effects against multiple bacterial strains. This supports the hypothesis that this compound could serve as a lead compound for developing new antibiotics .

Summary Table of Applications

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the pyrazole and pyrazine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to proteins or nucleic acids. The sulfonamide group can also form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide ()

- Key Features :

- Cyclopropanesulfonamide group.

- Imidazo-pyrrolo-pyrazine heterocycle.

- Hydroxyethyl substituent.

- Synthesis : Utilizes Lawesson’s reagent and mercury(II) trifluoroacetate for sulfur incorporation, followed by oxidation with sodium periodate and osmium tetroxide .

- Molecular Weight : LC/MS data indicate a molecular ion peak at m/z 418 (M+H)+ .

(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide ()

- Key Features :

- Difluoromethyl pyrazole and indazole heterocycles.

- Sulfonamide and methylsulfonyl groups.

- Synthesis : Follows a multi-step procedure involving HATU-mediated amide coupling and functionalization of terminal alkynes .

- Comparison : The target molecule’s pyrazine-pyrazole system contrasts with this compound’s indazole-pyridine scaffold, which may confer distinct electronic properties and metabolic stability.

N-(5,6,7,8-tetrahydronaphthalene-1-yl)acrylamide ()

- Key Features :

- Tetrahydronaphthalene core.

- Acrylamide linker.

- Synthesis : Derived from 5,6,7,8-tetrahydronaphthalene-1-amine via silicagel chromatography .

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis may parallel methods in (copper-catalyzed 1,3-dipolar cycloaddition) and (amide coupling), though its pyrazine-pyrazole linkage requires precise regioselectivity .

- Pharmacological Potential: Sulfonamide derivatives often exhibit protease or kinase inhibitory activity. The tetrahydronaphthalene core may enhance lipophilicity, improving blood-brain barrier penetration compared to ’s cyclopropane derivative .

- Stability Considerations : Fluorinated analogs (e.g., ) demonstrate enhanced metabolic stability, suggesting that introducing fluorine into the target molecule could optimize pharmacokinetics .

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a pyrazinyl group with a pyrazole moiety and a sulfonamide functional group. The integration of these elements suggests a multifaceted mechanism of action, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C₁₈H₁₈N₄O₂S

Molecular Weight : 358.43 g/mol

Structural Features :

- Pyrazole and Pyrazinyl Moieties : Known for their biological activities, these groups can interact with various biological targets.

- Sulfonamide Group : Often associated with antibacterial properties and can enhance the solubility of the compound.

Antitumor Activity

Research indicates that compounds containing pyrazole and pyrazinyl groups exhibit significant antitumor properties. A study focusing on similar pyrazole derivatives demonstrated their ability to inhibit cyclooxygenase enzymes, which are implicated in tumor progression and inflammation pathways .

Antimicrobial Properties

The sulfonamide component of the compound is known for its antimicrobial activity. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial DNA replication. This mechanism may extend to other pathogens, including parasites.

Antileishmanial Activity

Recent investigations into related pyrazole derivatives have highlighted their effectiveness against Leishmania species. For instance, compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against Leishmania infantum and Leishmania amazonensis . These findings suggest potential for developing new treatments for leishmaniasis.

The proposed mechanism for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways relevant to inflammation and tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural components. The presence of the pyrazole ring has been correlated with enhanced biological activity in various studies. For example, modifications to the pyrazole structure have shown to significantly impact antitumor efficacy and selectivity against certain pathogens .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Condition | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | Various Cancer Cell Lines | 10 - 30 | |

| Antileishmanial | Leishmania infantum | 0.059 | |

| Antibacterial | Various Bacteria | 5 - 50 |

Table 2: Structure-Activity Relationship Insights

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds similar to this compound:

- Antileishmanial Efficacy :

- Cancer Cell Line Studies :

-

Synergistic Effects :

- Research indicated potential synergistic effects when combined with other therapeutic agents, enhancing overall efficacy against resistant strains of bacteria and parasites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.